Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- (3-Methoxy-1,2-oxazol-5-yl)methanamine
- 4-Hydroxy-2-quinolones
Uniqueness
This compound is unique due to its combination of oxazole and thiazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Biological Activity
Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with a molecular formula of C19H19N3O6S and a molecular weight of 417.4 g/mol. This compound features multiple functional groups, including thiazole and oxazole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole and Oxazole Rings : Utilizing various reagents such as acyl chlorides and amines under controlled conditions to yield the desired heterocycles.
- Purification : Techniques like chromatography are employed to isolate the final product with high purity.
The controlled reaction conditions, including temperature and pH, are crucial for achieving the desired transformations in the synthesis process.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : Potential mechanisms include inhibition of key enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains.
Interaction Studies
Current research focuses on understanding how this compound interacts with biological targets. For instance, it may inhibit enzymes that are crucial for DNA synthesis or cellular metabolism, leading to apoptosis in cancer cells or bactericidal effects against pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing thiazole and oxazole rings have demonstrated significant antiproliferative activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
These compounds were found to be more effective than standard chemotherapy drugs such as doxorubicin and 5-fluorouracil due to their ability to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown good inhibition against:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized derivatives of this compound, researchers observed significant cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 1.1 μM for one derivative, indicating potent anticancer activity compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects on Staphylococcus aureus, making them potential candidates for further development in treating bacterial infections .
Properties
Molecular Formula |
C14H17N3O5S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-4-21-13(19)12-8(2)15-14(23-12)16-10(18)6-5-9-7-11(20-3)17-22-9/h7H,4-6H2,1-3H3,(H,15,16,18) |
InChI Key |
YYVZMHXBVDHCPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C |
Origin of Product |
United States |
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